1-(3-Amino-4-pyrrolidin-1-YL-phenyl)-ethanone
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Overview
Description
1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone is an organic compound with the molecular formula C12H16N2O It features a phenyl ring substituted with an amino group and a pyrrolidinyl group, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the formation of a pyrrolidinyl intermediate through the reaction of a suitable precursor with pyrrolidine under controlled conditions.
Amination: The intermediate is then subjected to amination, introducing the amino group at the desired position on the phenyl ring.
Ketone Formation: Finally, the ethanone moiety is introduced through a reaction involving an appropriate ketone precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ketone group to an alcohol.
Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the nature of the reagents and reaction conditions used.
Scientific Research Applications
1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Material Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Pyrrolidin-1-yl)phenyl)ethanone: This compound lacks the amino group, which may result in different chemical and biological properties.
1-(3-Amino-4-(piperidin-1-yl)phenyl)ethanone: The substitution of pyrrolidine with piperidine can lead to variations in the compound’s reactivity and interactions with biological targets.
The uniqueness of 1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
887595-28-0 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(3-amino-4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9(15)10-4-5-12(11(13)8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 |
InChI Key |
BPCLNKJBAMBHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCC2)N |
Origin of Product |
United States |
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